molecular formula C15H25IN2OS B13788308 2-(2-acetamidophenyl)sulfanylethyl-diethyl-methylazanium;iodide CAS No. 64070-80-0

2-(2-acetamidophenyl)sulfanylethyl-diethyl-methylazanium;iodide

Cat. No.: B13788308
CAS No.: 64070-80-0
M. Wt: 408.3 g/mol
InChI Key: WJCBTRXULGGMSI-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(2-acetamidophenyl)sulfanylethyl-diethyl-methylazanium;iodide undergoes several types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetamidophenyl group can be reduced to form amines.

    Substitution: The iodide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Amines

    Substitution: Azides or nitriles

Scientific Research Applications

2-(2-acetamidophenyl)sulfanylethyl-diethyl-methylazanium;iodide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-acetamidophenyl)sulfanylethyl-diethyl-methylazanium;iodide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-acetamidophenyl)sulfanylethyl-diethyl-methylazanium chloride
  • 2-(2-acetamidophenyl)sulfanylethyl-diethyl-methylazanium bromide
  • 2-(2-acetamidophenyl)sulfanylethyl-diethyl-methylazanium fluoride

Uniqueness

2-(2-acetamidophenyl)sulfanylethyl-diethyl-methylazanium;iodide is unique due to its iodide ion, which imparts distinct chemical properties, such as higher reactivity in substitution reactions and specific biological interactions .

Properties

CAS No.

64070-80-0

Molecular Formula

C15H25IN2OS

Molecular Weight

408.3 g/mol

IUPAC Name

2-(2-acetamidophenyl)sulfanylethyl-diethyl-methylazanium;iodide

InChI

InChI=1S/C15H24N2OS.HI/c1-5-17(4,6-2)11-12-19-15-10-8-7-9-14(15)16-13(3)18;/h7-10H,5-6,11-12H2,1-4H3;1H

InChI Key

WJCBTRXULGGMSI-UHFFFAOYSA-N

Canonical SMILES

CC[N+](C)(CC)CCSC1=CC=CC=C1NC(=O)C.[I-]

Origin of Product

United States

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